Significantly Elevated Boiling Point vs. Common Diamines for High-Temperature Synthesis
The structurally analogous saturated diimine precursor, N,N'-bis(2-methylpropyl)ethane-1,2-diamine, exhibits a boiling point of 216.3 °C at 760 mmHg . This is substantially higher than the boiling points of N,N'-dimethyl-1,2-ethanediamine at 119 °C (lit.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at 121 °C (1013 hPa) . The ~95-97 °C increase in boiling point, driven by the bulky isobutyl groups, indicates significantly lower volatility, making the target compound a superior candidate for reactions requiring higher temperatures without loss of reagent.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 216.3 °C at 760 mmHg (data for saturated diamine analog as closest available proxy) |
| Comparator Or Baseline | N,N'-Dimethyl-1,2-ethanediamine: 119 °C (lit.) ; TMEDA: 121 °C at 1013 hPa |
| Quantified Difference | Target analog boils ~95-97 °C higher than common short-chain diamines |
| Conditions | Atmospheric pressure (760 mmHg / 1013 hPa); predicted vs. literature values |
Why This Matters
This property is critical for selecting a diamine ligand or reagent for high-temperature catalytic cycles or polymer curing processes where lower-boiling alternatives would evaporate.
